3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Overview
Description
3-Methyl-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Biochemical Pathways
Pyrazolo[3,4-b]pyridines, a group of compounds to which 3-methyl-1h-pyrazolo[3,4-b]pyrazine belongs, have been associated with a wide range of biological activities
Result of Action
Some pyrazolo[3,4-b]pyridine derivatives have shown cytotoxic activities against certain cell lines , but it is unclear if these effects extend to this compound.
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrazolo[3,4-B]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound acts as an inhibitor of TRKs, thereby modulating the downstream signaling pathways that are critical for cell survival and growth. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic activity and influencing drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . It influences cell signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are essential for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, inhibiting their activity and altering their function . For example, by binding to TRKs, this compound prevents the phosphorylation of the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, leading to reduced metabolic activity and altered drug metabolism . These interactions result in changes in gene expression, enzyme activity, and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme conditions such as high temperature and acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where the compound exhibits a sharp increase in biological activity above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These effects on metabolic pathways are important for understanding the compound’s pharmacokinetics and optimizing its use as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is essential for optimizing its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Additionally, the compound can be localized to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is important for understanding its mechanism of action and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrazolo[3,4-B]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the desired pyrazolopyrazine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-pyrazolo[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-D]pyrimidine: Contains a pyrimidine ring fused to the pyrazole ring.
Pyrazolo[3,4-B]quinoline: Features a quinoline ring fused to the pyrazole ring.
Uniqueness: 3-Methyl-1H-pyrazolo[3,4-B]pyrazine is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKPYPWMQXIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725549 | |
Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131041-58-1 | |
Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the synthesis of 3-Methyl-1H-pyrazolo[3,4-B]pyrazine derivatives?
A1: The research paper details the synthesis of 1-Phenyl-substituted this compound-5,6-dicarboxylic acid diethyl esters. The researchers successfully synthesized these compounds from 5-amino-1-aryl-3-nitroso-4-pyrazoles and diethyl butynedioate. [] This synthetic route provides a pathway for obtaining a specific class of this compound derivatives.
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